N-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-N-(2-ethylphenyl)formamide
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Overview
Description
N-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-N-(2-ethylphenyl)formamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-N-(2-ethylphenyl)formamide typically involves the reaction of 5-chloro-2-methylphenylpiperazine with 2-ethylphenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-N-(2-ethylphenyl)formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-N-(2-ethylphenyl)formamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels, leading to modulation of biological pathways and physiological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-Chlorophenyl)piperazin-1-yl)-N-(2-ethylphenyl)formamide
- N-(4-(4-Methylphenyl)piperazin-1-yl)-N-(2-ethylphenyl)formamide
- N-(4-(3-Chlorophenyl)piperazin-1-yl)-N-(2-ethylphenyl)formamide
Uniqueness
N-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-N-(2-ethylphenyl)formamide is unique due to its specific substitution pattern on the piperazine ring and the presence of both chloro and methyl groups on the phenyl ring. This unique structure may confer distinct pharmacological properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H24ClN3O |
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Molecular Weight |
357.9 g/mol |
IUPAC Name |
N-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N-(2-ethylphenyl)formamide |
InChI |
InChI=1S/C20H24ClN3O/c1-3-17-6-4-5-7-19(17)24(15-25)23-12-10-22(11-13-23)20-14-18(21)9-8-16(20)2/h4-9,14-15H,3,10-13H2,1-2H3 |
InChI Key |
HLRCNZWAECNAHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1N(C=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)C |
Origin of Product |
United States |
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